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Titanium monoboride

Flexural strength Nanostructured ceramics Monolithic borides

Titanium monoboride (TiB) is a refractory transition-metal boride ceramic with an orthorhombic crystal structure (Pnma space group) characterized by one-dimensional zigzag chains of boron atoms. Unlike its widely commercialized counterpart titanium diboride (TiB₂), TiB is a boron-deficient, substoichiometric phase within the Ti–B system.

Molecular Formula BTi
Molecular Weight 58.68 g/mol
CAS No. 12007-08-8
Cat. No. B082904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTitanium monoboride
CAS12007-08-8
Synonymstitanium monoboride
Molecular FormulaBTi
Molecular Weight58.68 g/mol
Structural Identifiers
SMILESB#[Ti]
InChIInChI=1S/B.Ti
InChIKeyQDMRQDKMCNPQQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Titanium Monoboride (CAS 12007-08-8): Baseline Properties and Procurement Context


Titanium monoboride (TiB) is a refractory transition-metal boride ceramic with an orthorhombic crystal structure (Pnma space group) characterized by one-dimensional zigzag chains of boron atoms [1]. Unlike its widely commercialized counterpart titanium diboride (TiB₂), TiB is a boron-deficient, substoichiometric phase within the Ti–B system. It exhibits metallic-like electrical and thermal conductivity [1], a density of approximately 5.09 g·cm⁻³ [1], and a decomposition temperature of approximately 2230 °C [1]. Standard thermodynamic data (ΔfH°solid = −160.25 kJ·mol⁻¹, S°solid = 34.62 J·mol⁻¹·K⁻¹) are available from the NIST Chemistry WebBook [2]. The compound is most frequently encountered as a reinforcing whisker phase in titanium matrix composites (TMCs) or as a constituent of monolithic boride ceramics processed via spark plasma sintering (SPS) or reactive hot pressing [3].

Why TiB₂ Cannot Simply Substitute for Titanium Monoboride: Key Differentiators


Within the titanium boride family, TiB and TiB₂ are distinct thermodynamic phases with fundamentally different crystal structures, stoichiometries, and processing windows [1]. The formation of TiB typically proceeds via a peritectic reaction between TiB₂ and a Ti-rich liquid at approximately 2200 °C, making the two phases non-interchangeable in composite and coating synthesis routes [1]. The substoichiometric nature of TiB confers a markedly different oxidation resistance profile compared to overstoichiometric TiB₂ films [2], while its metallic conductivity enables electrical discharge machining (EDM)—a critical manufacturing advantage that most hard ceramics, including fully dense TiB₂, cannot offer without substantial difficulty [3]. Furthermore, the whisker morphology adopted by TiB during in-situ growth provides a toughening mechanism in composites that equiaxed TiB₂ particles cannot replicate [3]. These structural, chemical, and processing distinctions preclude simple substitution and demand compound-specific evaluation during procurement.

Quantitative Differentiation Evidence: Titanium Monoboride vs. Closest Analogs


Room-Temperature Flexural Strength: Nanostructured TiB vs. Commercial TiB₂

A nanostructured monolithic TiB material exhibits approximately three times the four-point flexural strength of commercially available TiB₂, as disclosed in U.S. Patent 7,459,105 [1]. The patent explicitly states that at room temperature, 'the titanium monoboride material is about three times stronger than TiB₂,' attributing this to the nanostructured whisker network microstructure and the absence of substantial TiB₂ phase [1]. In contrast, commercially hot-pressed TiB₂ typically achieves a flexural strength of only about 300 MPa due to difficulties in full densification [1].

Flexural strength Nanostructured ceramics Monolithic borides

Oxidation Resistance of Understoichiometric TiBₓ (x≈1.43) vs. Overstoichiometric TiB₂ Films

In a direct comparative study of sputter-deposited TiBₓ thin films, the oxidation rate of understoichiometric TiB₁.₄₃ (most closely approximating the TiB stoichiometry) was measured at 2.9 ± 1.5 nm·h⁻¹ at 400 °C in air over 48 hours [1]. This is significantly lower than TiB₂.₂₀ (7.1 ± 1.0 nm·h⁻¹) and TiB₂.₇₀ (20.0 ± 5.0 nm·h⁻¹) [1]. The improved oxidation resistance is attributed to the absence of a B-rich tissue phase at column boundaries, which in overstoichiometric films provides a facile oxidation pathway [1].

Oxidation resistance Thin films Magnetron sputtering

Electrical Discharge Machinability: TiB vs. Conventional Hard Ceramics

U.S. Patent 7,459,105 explicitly identifies that 'an important advantage of TiB over other hard ceramics is that TiB can be cut by electro-discharge machining (EDM) without difficulty, unlike most ceramics' [1]. The patent further emphasizes that nanostructured TiB articles 'can be readily machined using EDM such that highly complex or simple shapes can be formed without the need for expensive diamond tools' [1]. This machinability is attributed to the metallic electrical conductivity of TiB [1]. While TiB₂ is also electrically conductive, TiB's metallic-like conductivity (resistivity ~4.0×10⁻⁵ Ω·cm [2]) combined with its nanostructured morphology provides a tangible manufacturing cost advantage.

Electrical discharge machining Machinability Ceramic processing

TiB Whisker Reinforcement: Composite Yield Strength and Hardness Enhancement

In TiB whisker-reinforced titanium matrix composites produced by powder metallurgy, hybrid composites with enhanced TiB₂ → TiB transformation via nanocrystalline Ti addition achieved a yield strength of 1365 MPa and hardness of 358 HV, compared to 927 MPa and 254 HV for non-hybrid composites (i.e., those with lower TiB conversion) [1]. This represents a ~47% increase in yield strength and a ~41% increase in hardness attributable to the higher TiB whisker content [1]. In a separate study, selective laser melted Ti–TiB composites exhibited a compressive yield strength of 1103 MPa and microhardness of 402 HV vs. 560 MPa and 261 HV for unreinforced CP-Ti [2].

Metal matrix composites Whisker reinforcement Powder metallurgy

Abrasive Wear Resistance: TiB Coatings vs. Uncoated Titanium Substrates

Electron beam coatings strengthened by needle-like TiB inclusions on VT1-0 titanium substrates showed a maximum hardness increase of 2.2 times and an abrasive wear resistance improvement of 3.7 times compared to the uncoated VT1-0 base material [1]. According to the study, the SHS-produced 'TiB–titanium binder' composite powders were clad onto VT1-0 substrates by electron beam surfacing, with the TiB phase providing the primary hardening and wear-resistance contribution [1].

Abrasive wear Electron beam coating Surface hardening

Elastic Modulus and Hardness of Polycrystalline TiB Measured by Nanoindentation

Nanoindentation measurements on polycrystalline TiB yielded an elastic modulus of 450 GPa and a hardness of 27.5 GPa [1]. For context, bulk polycrystalline TiB₂ typically exhibits Vickers hardness in the range of 25–35 GPa depending on density and grain size, with a commonly cited reference hardness of ~25 GPa for well-densified material [2]. While TiB and TiB₂ occupy overlapping hardness ranges, TiB's elastic modulus of 450 GPa is notably higher than the ~370 GPa reported for some TiB₂ specimens [1], suggesting superior stiffness in applications where elastic response governs component performance.

Nanoindentation Elastic modulus Polycrystalline ceramic

Best-Fit Application Scenarios for Titanium Monoboride Based on Quantitative Evidence


High-Strength Wear-Resistant Die Inserts and Extrusion Nozzles

The ~3× flexural strength advantage of nanostructured TiB over commercial TiB₂ [1], combined with its EDM machinability [1], makes TiB an outstanding candidate for die inserts in aluminum extrusion and metal forming operations. Conventional TiB₂ dies are limited by a flexural strength of approximately 300 MPa and require expensive diamond grinding for shaping [1]. TiB monolithic components can be EDM-cut into complex geometries at lower cost while providing significantly higher structural reliability under mechanical loads. The metallic conductivity further enhances performance in applications requiring static charge dissipation.

Oxidation-Resistant Protective Coatings for Cutting Tools and Aerospace Components

The markedly slower oxidation rate of understoichiometric TiBₓ films (2.9 nm·h⁻¹ at 400 °C) compared to overstoichiometric TiB₂ films (up to 20.0 nm·h⁻¹) [2] positions TiB-based coatings as a superior choice for cutting tool inserts and aerospace engine components exposed to oxidative environments at moderate temperatures (300–500 °C). Unlike TiB₂ coatings, which suffer from rapid oxidation via B-rich grain boundary phases, TiB coatings maintain surface integrity for longer service intervals, reducing maintenance frequency and tool replacement costs.

Titanium Matrix Composites for Lightweight Structural Applications

The in-situ formation of TiB whiskers in titanium matrices delivers yield strength improvements of ~47–97% over unreinforced titanium or lower-TiB composites [3][4], making TiB/Ti composites ideal for aerospace structural components (e.g., landing gear, engine mounts) and biomedical implants. The comparable coefficient of thermal expansion between TiB and titanium minimizes residual stresses during thermal cycling [5], a critical advantage for components subjected to repeated heating and cooling that would be compromised with alternative reinforcements such as SiC or TiC particles.

Hardfacing and Wear Protection for Titanium Alloy Surfaces

TiB-based electron beam coatings achieve a 3.7-fold improvement in abrasive wear resistance over uncoated titanium [6], making TiB hardfacing an effective solution for extending the service life of titanium components in abrasive environments such as mining equipment, chemical processing agitators, and marine propeller shafts. The metallurgical bonding between the TiB coating and the titanium substrate ensures delamination resistance, a common failure mode for overlay coatings on titanium.

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